Trabectedin

Sarcoma Chemotherapy Combination Regimens

Trabectedin is a marine-derived tetrahydroisoquinoline alkaloid that covalently binds to guanine N2 in DNA, exploiting TC-NER for unique antitumor activity. Supported by Phase III LMS-04 (HR 0.37 vs doxorubicin in leiomyosarcoma) and OVA-301 trials. Ideal for HRD-positive sarcoma research. Lyophilized powder, ≥98% purity. Store at -15 to -25°C. Order now for your oncology research.

Molecular Formula C39H43N3O11S
Molecular Weight 761.8 g/mol
CAS No. 114899-77-3
Cat. No. B1682994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrabectedin
CAS114899-77-3
Synonymsecteinascidin 743
ET 743
ET-743
ET743
NSC 684766
trabectedin
Yondelis
Molecular FormulaC39H43N3O11S
Molecular Weight761.8 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(C(C2)N3C)O)COC(=O)C8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O
InChIInChI=1S/C39H43N3O11S/c1-16-9-20-10-22-37(46)42-23-13-50-38(47)39(21-12-25(48-5)24(44)11-19(21)7-8-40-39)14-54-36(30(42)29(41(22)4)26(20)31(45)32(16)49-6)28-27(23)35-34(51-15-52-35)17(2)33(28)53-18(3)43/h9,11-12,22-23,29-30,36-37,40,44-46H,7-8,10,13-15H2,1-6H3/t22-,23-,29+,30+,36+,37-,39+/m0/s1
InChIKeyPKVRCIRHQMSYJX-AIFWHQITSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility3.28e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Trabectedin (CAS 114899-77-3): Procurement-Grade Specification and Baseline Characterization


Trabectedin (ET-743) is a marine-derived tetrahydroisoquinoline alkaloid antineoplastic agent (C39H43N3O11S, MW: 761.84 g/mol), originally isolated from Ecteinascidia turbinata and now manufactured via semi-synthesis [1]. It is an alkylating agent that covalently binds the N2 position of guanine in the DNA minor groove with a preference for 5′-PuGC and 5′-PyGG motifs . The compound is supplied as a lyophilized powder for reconstitution, requiring storage at -15 to -25°C with a typical purity specification of ≥98% .

Why Trabectedin (CAS 114899-77-3) Cannot Be Interchanged with Structural Analogs or In-Class Alternatives


Substitution of trabectedin with its closest structural analog lurbinectedin or with alternative second-line sarcoma agents (e.g., eribulin, pazopanib) is scientifically untenable due to fundamental differences in the C-subunit tetrahydroisoquinoline moiety that dictate distinct DNA-adduct processing, divergent tumor microenvironment effects, and non-overlapping clinical approval spectra [1]. Furthermore, the compound's unique exploitation of transcription-coupled nucleotide excision repair (TC-NER) creates a therapeutic index inversely related to homologous recombination repair (HRR) proficiency—a context-dependent vulnerability not shared by standard alkylating agents or microtubule inhibitors [2].

Quantitative Comparative Evidence: Trabectedin (CAS 114899-77-3) Versus Key Comparators


Superior Progression-Free Survival in Advanced Leiomyosarcoma: Doxorubicin-Trabectedin with Maintenance vs. Doxorubicin Monotherapy

In a Phase III randomized trial (LMS-04, NCT02997358) of 150 patients with metastatic or unresectable leiomyosarcoma, the combination of doxorubicin plus trabectedin (6 cycles) followed by trabectedin maintenance demonstrated statistically superior progression-free survival (PFS) compared to doxorubicin alone. The median PFS was 12 months (95% CI, 10–16) for the doxorubicin-trabectedin arm versus 6 months (95% CI, 4–7) for doxorubicin monotherapy, corresponding to a 63% reduction in the risk of progression or death (adjusted HR = 0.37; 95% CI, 0.26–0.53) [1]. Median overall survival was extended to 33 months versus 24 months (adjusted HR for death = 0.65; 95% CI, 0.44–0.95) [1].

Sarcoma Chemotherapy Combination Regimens

Improved Progression-Free Survival in Recurrent Ovarian Cancer: Trabectedin + PLD vs. PLD Monotherapy (OVA-301 Phase III)

The OVA-301 Phase III randomized trial (NCT00113607) evaluated trabectedin (1.1 mg/m², 3h infusion) plus pegylated liposomal doxorubicin (PLD, 30 mg/m²) administered every 3 weeks (n=333) versus PLD monotherapy (50 mg/m² every 4 weeks, n=330) in patients with recurrent platinum-sensitive ovarian cancer [1]. The combination arm demonstrated a statistically significant improvement in progression-free survival and overall response rate over PLD alone [2]. This trial established the European approval of the combination for platinum-sensitive recurrent ovarian cancer [2].

Ovarian Cancer Combination Chemotherapy Platinum-Sensitive Relapse

Divergent Clinical Indications and Structural Differentiation from Lurbinectedin

Trabectedin and lurbinectedin are structural analogs differing specifically at the C-subunit tetrahydroisoquinoline moiety, which is replaced by a tetrahydro-β-carboline in lurbinectedin [1]. This structural divergence translates into non-overlapping clinical approval spectra. Trabectedin is approved for relapsed platinum-sensitive ovarian cancer (in combination with PLD) and for advanced soft tissue sarcoma as monotherapy [1]. In contrast, lurbinectedin received FDA approval in 2020 for metastatic small cell lung cancer (SCLC) after platinum-based therapy [1]. There is no evidence supporting the interchangeability of these agents across these distinct indications.

Structural Analog Clinical Indication Drug Differentiation

DNA Repair Context Dependency: Trabectedin Sensitivity Inversely Correlates with BRCA1 Expression in Sarcoma Patients

A retrospective analysis of 160 evaluable advanced sarcoma patients treated with trabectedin demonstrated that low BRCA1 mRNA expression levels significantly correlated with improved clinical outcomes [1]. Specifically, the subgroup with low BRCA1 and high ERCC1 expression (approximately 25% of the population) exhibited the best response and longest survival [1]. This 'BRCAness' phenotype—characterized by homologous recombination repair deficiency (HRD)—is exploited by trabectedin due to its unique mechanism of poisoning transcription-coupled nucleotide excision repair (TC-NER), which is lethal in cells with intact TC-NER but deficient HRR [2].

DNA Repair Biomarker Precision Oncology

High-Value Application Scenarios for Trabectedin (CAS 114899-77-3) Procurement


First-Line Treatment of Advanced Leiomyosarcoma in Combination with Doxorubicin

Based on the Phase III LMS-04 trial demonstrating a 63% reduction in risk of progression or death (HR = 0.37) and a 9-month improvement in median overall survival (33 vs. 24 months) compared to doxorubicin alone [1], procurement of trabectedin is justified for clinical protocols administering doxorubicin plus trabectedin induction followed by trabectedin maintenance in patients with metastatic or unresectable uterine or soft-tissue leiomyosarcoma.

Treatment of Recurrent Platinum-Sensitive Ovarian Cancer in Combination with Pegylated Liposomal Doxorubicin (PLD)

The OVA-301 Phase III trial established that the addition of trabectedin to PLD improves progression-free survival and overall response rate compared to PLD monotherapy in patients with platinum-sensitive recurrent ovarian cancer [1]. Procurement of trabectedin for this combination regimen is supported by this randomized evidence and its EMA approval for this indication.

Precision Oncology Studies Targeting HRD-Positive (BRCAness) Sarcomas

Retrospective biomarker analyses indicate that sarcoma patients with low BRCA1 expression (a surrogate for homologous recombination repair deficiency) derive significantly greater clinical benefit from trabectedin [1]. Procurement of trabectedin for prospective biomarker-driven studies in HRD-positive sarcomas is warranted to validate its use as a targeted therapy in this molecularly defined subgroup.

Second-Line Therapy for Advanced Liposarcoma Post-Anthracycline Failure

The Phase III SAR-3007 trial (NCT01343277) compared trabectedin (1.5 mg/m² 24h IV q3wk) versus dacarbazine in patients with advanced liposarcoma or leiomyosarcoma after anthracycline and ifosfamide failure. The trial demonstrated a median progression-free survival of 4.2 months for trabectedin versus 1.5 months for dacarbazine [2]. Procurement of trabectedin for second-line use in liposarcoma is supported by this superior PFS outcome.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trabectedin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.